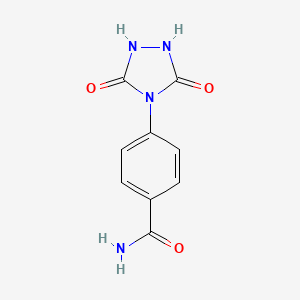
4-(3,5-Dioxo-1,2,4-triazolidin-4-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,5-Dioxo-1,2,4-triazolidin-4-yl)benzamide is a chemical compound with the molecular formula C9H8N4O3 It is a derivative of benzamide and contains a triazolidinone ring, which is a five-membered ring with two nitrogen atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Dioxo-1,2,4-triazolidin-4-yl)benzamide typically involves the reaction of benzoyl chloride with 4-amino-1,2,4-triazolidine-3,5-dione. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(3,5-Dioxo-1,2,4-triazolidin-4-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
4-(3,5-Dioxo-1,2,4-triazolidin-4-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Mechanism of Action
The mechanism of action of 4-(3,5-Dioxo-1,2,4-triazolidin-4-yl)benzamide involves its interaction with specific molecular targets and pathways. The triazolidinone ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
- 4-(3,5-Dioxo-1,2,4-triazolidin-1-yl)benzoic acid
- 4-(3,5-Dioxo-1,2,4-triazolidin-4-yl)butanoic acid
- Benzoic acid, 4-(2,4-dimethyl-3,5-dioxo-1,2,4-triazolidin-1-yl)-
Uniqueness
4-(3,5-Dioxo-1,2,4-triazolidin-4-yl)benzamide is unique due to its specific chemical structure, which includes a benzamide moiety and a triazolidinone ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
172510-63-3 |
|---|---|
Molecular Formula |
C9H8N4O3 |
Molecular Weight |
220.18 g/mol |
IUPAC Name |
4-(3,5-dioxo-1,2,4-triazolidin-4-yl)benzamide |
InChI |
InChI=1S/C9H8N4O3/c10-7(14)5-1-3-6(4-2-5)13-8(15)11-12-9(13)16/h1-4H,(H2,10,14)(H,11,15)(H,12,16) |
InChI Key |
UDYZKHIBFFXOMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)N2C(=O)NNC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






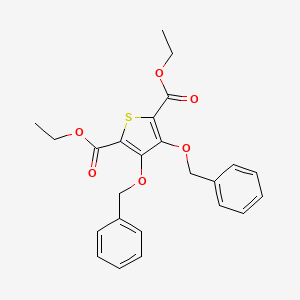
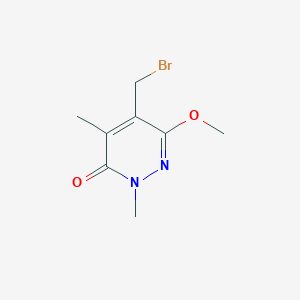
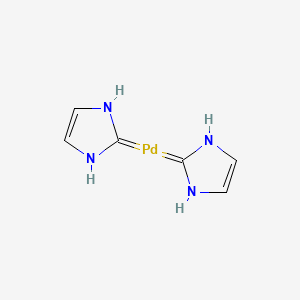

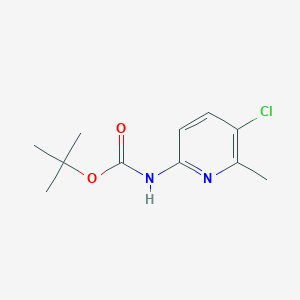
![2-{[5-(Butylsulfanyl)-1,3,4-thiadiazol-2-YL]sulfanyl}benzene-1,4-diol](/img/structure/B12568577.png)
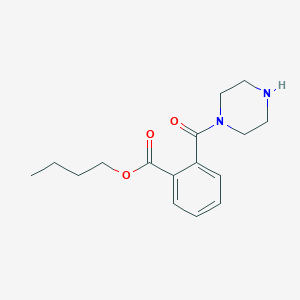
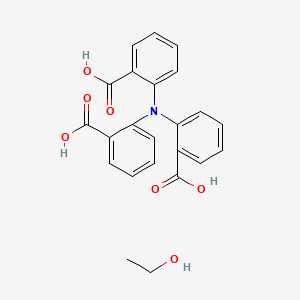

![7H-Oxazolo[3,2-A]pyridin-7-amine](/img/structure/B12568595.png)
